N-(2,3-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine
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Overview
Description
N-(2,3-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine is a synthetic organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system substituted with a 2,3-dimethylphenyl group and a 2-methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine typically involves the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a multi-step process starting from simple precursors such as formamide and cyanamide. These precursors undergo cyclization and subsequent functional group modifications to form the purine core.
Substitution with 2,3-Dimethylphenyl Group: The introduction of the 2,3-dimethylphenyl group can be achieved through a nucleophilic aromatic substitution reaction. This involves the reaction of the purine core with a suitable 2,3-dimethylphenyl halide under basic conditions.
Attachment of the 2-Methoxyethyl Group: The final step involves the alkylation of the purine derivative with 2-methoxyethyl halide in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-methoxyethyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophilic groups replacing the 2-methoxyethyl group.
Scientific Research Applications
N-(2,3-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-2-[(2-methoxyethyl)amino]acetamide
- N-(2,3-dimethylphenyl)-9H-purin-6-amine
- N-(2,3-dimethylphenyl)-9-(2-hydroxyethyl)-9H-purin-6-amine
Uniqueness
N-(2,3-dimethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine is unique due to the presence of both the 2,3-dimethylphenyl and 2-methoxyethyl groups, which confer distinct chemical and biological properties. This combination of substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-9-(2-methoxyethyl)purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-11-5-4-6-13(12(11)2)20-15-14-16(18-9-17-15)21(10-19-14)7-8-22-3/h4-6,9-10H,7-8H2,1-3H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQRLUBBDSIWCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=C3C(=NC=N2)N(C=N3)CCOC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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